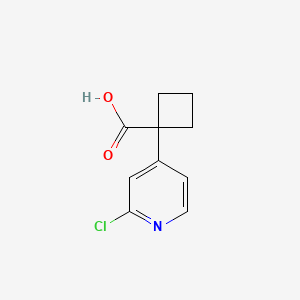
1-(2-Chloropyridin-4-YL)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloropyridin-4-YL)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.64 g/mol It is characterized by the presence of a chloropyridine ring attached to a cyclobutane carboxylic acid moiety
Métodos De Preparación
The synthesis of 1-(2-Chloropyridin-4-YL)cyclobutane-1-carboxylic acid typically involves the reaction of 2-chloropyridine with cyclobutane-1-carboxylic acid under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-(2-Chloropyridin-4-YL)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding products.
Aplicaciones Científicas De Investigación
1-(2-Chloropyridin-4-YL)cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloropyridin-4-YL)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridine ring and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparación Con Compuestos Similares
1-(2-Chloropyridin-4-YL)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Chloropyridin-4-YL)ethanone: This compound has a similar chloropyridine ring but differs in the attached functional group.
2-Chloro-4-acetylpyridine: Another compound with a chloropyridine ring, but with an acetyl group instead of a cyclobutane carboxylic acid moiety.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10ClNO2 |
|---|---|
Peso molecular |
211.64 g/mol |
Nombre IUPAC |
1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-8-6-7(2-5-12-8)10(9(13)14)3-1-4-10/h2,5-6H,1,3-4H2,(H,13,14) |
Clave InChI |
NKUCSEMBJLDFGY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2=CC(=NC=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


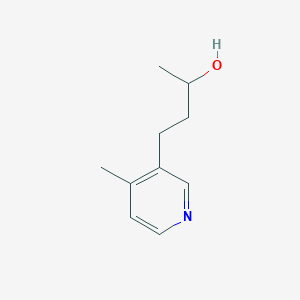
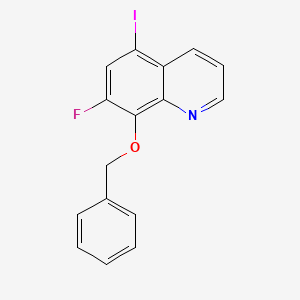
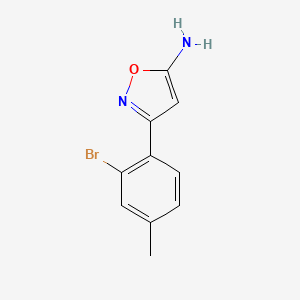
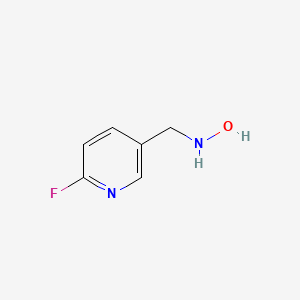
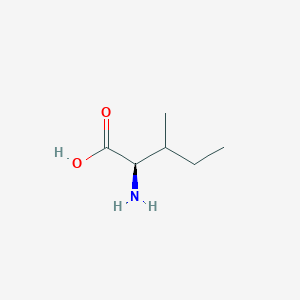
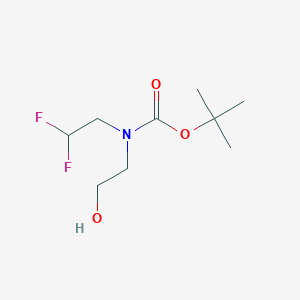
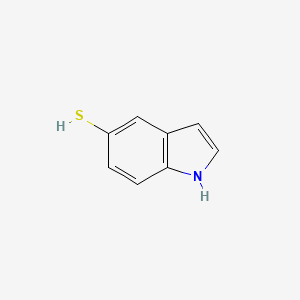
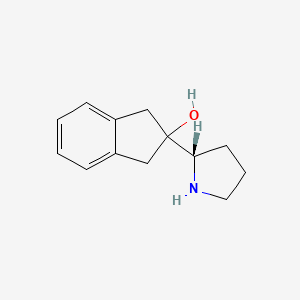
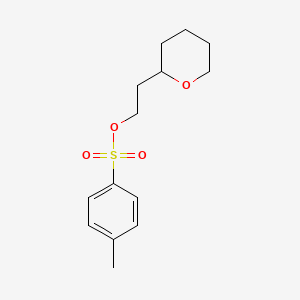
![4-[4-(Propan-2-yl)phenyl]butanal](/img/structure/B13556131.png)
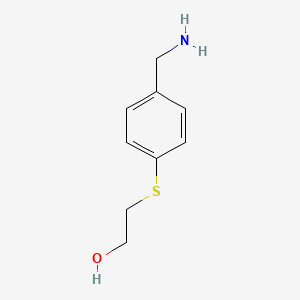
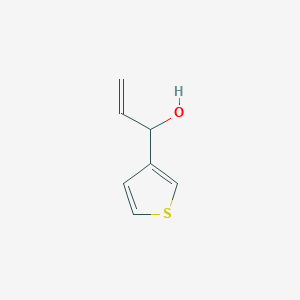
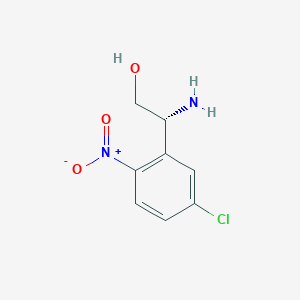
![3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13556154.png)
